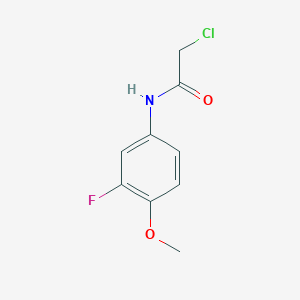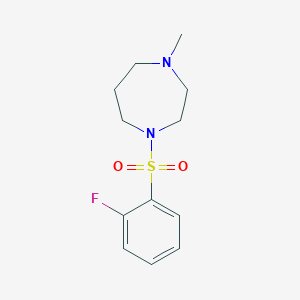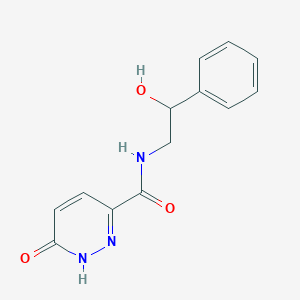
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one, commonly known as 4-Chloro-4'-hydroxybenzophenone (4-CHBP), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzophenone and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves the generation of ROS upon activation by light. These ROS can cause damage to cellular components, leading to cell death. In the case of cancer cells, the ROS generated by 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can induce apoptosis, a programmed cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one are related to its ability to generate ROS. ROS can cause oxidative stress, which can lead to cell damage or death. However, in the case of cancer cells, the ROS generated by 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can induce apoptosis, leading to the elimination of cancer cells. 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has also shown to have antibacterial properties, which can lead to the inhibition of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include its ability to act as a photosensitizer and generate ROS upon activation by light. This property can be utilized in the study of PDT and the treatment of cancer. Additionally, 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has shown to have antibacterial properties, which can be useful in the study of bacterial infections. The limitations of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include the potential for cell damage or death due to the generation of ROS. Additionally, the use of light to activate 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. One direction is the optimization of the synthesis method to produce higher yields of pure compound. Another direction is the study of the potential use of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in the treatment of bacterial infections. Additionally, the use of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in combination with other treatment modalities, such as chemotherapy, can be explored. Finally, the development of new photosensitizers based on the structure of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can be investigated to improve the efficacy and safety of PDT.
Conclusion:
In conclusion, 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a chemical compound that has potential applications in scientific research. Its ability to act as a photosensitizer and generate ROS upon activation by light has made it an attractive compound for the study of PDT and the treatment of cancer. Additionally, its antibacterial properties make it a potential candidate for the treatment of bacterial infections. The optimization of the synthesis method and the exploration of new treatment modalities can further improve the efficacy and safety of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one.
Synthesemethoden
The synthesis of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a multistep process that involves the reaction of 4-chlorophenol with 4-hydroxypiperidine in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanone-1 to obtain 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. This synthesis method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research due to its ability to act as a photosensitizer. It is used in the study of photodynamic therapy (PDT), a non-invasive treatment for cancer. 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can be activated by light and can generate reactive oxygen species (ROS) that can damage cancer cells. This compound has also been studied for its potential use in the treatment of bacterial infections, as it has shown to have antibacterial properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,20-13-5-3-11(16)4-6-13)14(19)17-9-7-12(18)8-10-17/h3-6,12,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZINMCHMQOHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)




![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)

